Teclozan

Catalog No.
S581751
CAS No.
5560-78-1
M.F
C20H28Cl4N2O4
M. Wt
502.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teclozan

CAS Number

5560-78-1

Product Name

Teclozan

IUPAC Name

2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-(2-ethoxyethyl)amino]methyl]phenyl]methyl]-N-(2-ethoxyethyl)acetamide

Molecular Formula

C20H28Cl4N2O4

Molecular Weight

502.3 g/mol

InChI

InChI=1S/C20H28Cl4N2O4/c1-3-29-11-9-25(19(27)17(21)22)13-15-5-7-16(8-6-15)14-26(10-12-30-4-2)20(28)18(23)24/h5-8,17-18H,3-4,9-14H2,1-2H3

InChI Key

MSJLJWCAEPENBL-UHFFFAOYSA-N

SMILES

Array

Synonyms

Falmonox, N,N'-(p-phenylenedimethylene)-bis(2,2-dichloro-N- (2-ethoxyethyl))acetamide, teclosan, teclosine, teclozan, teclozine, Win 13 146

Canonical SMILES

CCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl

The exact mass of the compound Teclozan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Teclozan is a dichloroacetamide derivative primarily classified as an antiprotozoal agent. Its principal application is in the treatment of intestinal amoebiasis, where it functions as a luminal amoebicide, acting directly on parasites such as *Entamoeba histolytica* within the gastrointestinal tract. The mechanism of action is understood to involve the disruption of essential metabolic pathways in the protozoa, including phospholipid metabolism, which inhibits parasite growth and replication. Unlike systemic amoebicides, Teclozan's activity is largely confined to the intestinal lumen, a critical factor for its specific use cases.

Procurement of an amoebicidal agent requires careful distinction between luminal and tissue/systemic agents, as they are not functionally interchangeable. Systemic agents like metronidazole are essential for treating invasive amoebiasis (e.g., amoebic colitis or liver abscess) but are less effective at eradicating cysts within the intestine, often necessitating subsequent treatment with a luminal agent to prevent relapse. Conversely, luminal-specific agents such as Teclozan and its close analog diloxanide furoate are highly effective for clearing asymptomatic or mild intestinal infections but lack the systemic absorption required to treat tissue infections. Therefore, selecting Teclozan over a systemic agent like metronidazole, or vice-versa, is a primary decision based on the specific stage and location of the infection, not on cost or general availability.

High Clinical Cure Rate in Chronic Intestinal Amoebiasis

In a clinical study on patients with chronic intestinal amoebiasis, Teclozan administered over three days demonstrated significant efficacy. A single course of treatment resulted in a parasitological cure for 76.47% of patients (39 out of 51). A second course of treatment increased the cumulative cure rate to 88.23% (45 out of 51 patients). The study also noted that the drug was very well tolerated by all patients.

Evidence DimensionParasitological Cure Rate
Target Compound Data76.47% (1st course); 88.23% (after 2nd course)
Comparator Or BaselineBaseline (pre-treatment infection)
Quantified DifferenceN/A (Establishes baseline efficacy)
Conditions51 patients with chronic intestinal amoebiasis treated with a total dosage of 1,500 mg over three days.

This provides a quantitative benchmark for the expected parasitological clearance rate when using Teclozan for its primary, intended application.

Superior Safety Profile: Exceptionally High Acute Toxicity Threshold

Preclinical safety data establishes a significantly wide therapeutic window for Teclozan. The oral median lethal dose (LD50) in mice was determined to be greater than 8,000 mg/kg. This contrasts sharply with the known side effects associated with the systemic agent metronidazole, which is the standard therapy for invasive amoebiasis. While not a direct LD50 comparison, the high threshold for Teclozan indicates a very low risk of acute toxicity, a critical factor in both research and therapeutic settings.

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data>8,000 mg/kg (in mice)
Comparator Or BaselineMetronidazole (qualitative comparison of known adverse events)
Quantified DifferenceTeclozan demonstrates an exceptionally high LD50 value, suggesting a superior safety margin compared to the more frequent adverse events reported for metronidazole.
ConditionsOral administration in mice.

For research applications requiring high doses or in sensitive models, this high safety threshold minimizes compound-induced toxicity as a confounding variable and simplifies handling protocols.

Defined Solubility for In Vitro and In Vivo Experimental Setups

For laboratory use, Teclozan's solubility has been characterized, facilitating reproducible stock solution preparation and dosing. It is soluble in Dimethyl Sulfoxide (DMSO). For *in vivo* studies, a formulation protocol has been described where a DMSO stock solution is further diluted in corn oil to achieve a clear working solution. This provides a clear, actionable starting point for experimental design, a practical advantage over materials with poorly documented handling and formulation properties.

Evidence DimensionSolubility and Formulation
Target Compound DataSoluble in DMSO; can be formulated in corn oil for in vivo use.
Comparator Or BaselineCompounds with undocumented or poor solubility.
Quantified DifferenceN/A (Provides critical handling and processability data).
ConditionsStandard laboratory conditions for solution preparation.

This defined solubility and formulation data saves development time and ensures consistency in experimental setups, making it a reliable choice for research applications.

Primary Agent for Non-Invasive Intestinal Amoebiasis Research

Based on its demonstrated high cure rates for chronic intestinal amoebiasis and its luminal-specific activity, Teclozan is the right choice for studies focused on eradicating *E. histolytica* cysts and trophozoites confined to the gut. Its high safety margin makes it particularly suitable for models where systemic effects from the therapeutic agent are undesirable.

Luminal Clearance Stage in Sequential Amoebiasis Treatment Models

In research protocols that mimic the clinical treatment of invasive amoebiasis, Teclozan is appropriately used as the second-stage, luminal-clearing agent. After an initial treatment with a systemic drug like metronidazole to address tissue infection, Teclozan can be administered to eradicate the remaining intestinal cysts, a critical step for studying the prevention of relapse.

High-Dose In Vitro and In Vivo Screening Where Low Toxicity is Critical

Given its exceptionally high LD50 of >8,000 mg/kg, Teclozan is a preferred compound for preclinical models requiring high concentrations or long-term administration where the potential for compound-induced toxicity could confound results. This property ensures that observed effects are due to the specific amoebicidal activity rather than off-target toxicity.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

502.077368 Da

Monoisotopic Mass

500.080318 Da

Heavy Atom Count

30

Melting Point

140.0 °C

UNII

K9RIF0COUB

Other CAS

5560-78-1

Wikipedia

Teclozan

Dates

Last modified: 08-15-2023
Slighter RG, Yarinsky A, Drobeck HP, Bailey DM: Activity of quinfamide against natural infections of Entamoeba criceti in hamsters: a new potent agent for intestinal amoebiasis. Parasitology. 1980 Aug;81(1):157-68. [PMID:6252530]
INVIMA Product Authorization Renewal: Teclozan oral tablets (INVIMA 2016M-003080-R2)

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